molecular formula C7H11NaO3 B10855255 Sodium;4-methyl-5-oxohexanoate

Sodium;4-methyl-5-oxohexanoate

Cat. No.: B10855255
M. Wt: 166.15 g/mol
InChI Key: QEQCTLAIARYMND-UHFFFAOYSA-M
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Description

EGR240 is a chemical compound known for its role as an inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EGR240 involves a series of chemical reactions that result in the formation of its unique structure. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of EGR240 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and tested for quality before being distributed for research purposes .

Chemical Reactions Analysis

Types of Reactions: EGR240 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

EGR240 has a wide range of scientific research applications, including:

Mechanism of Action

EGR240 exerts its effects by inhibiting branched-chain amino acid aminotransferase 1 (BCAT1). This enzyme is involved in the metabolism of branched-chain amino acids, which are essential for various cellular functions. By inhibiting BCAT1, EGR240 disrupts the metabolic pathways that rely on these amino acids, leading to decreased oxygen consumption and glycolysis. This mechanism is particularly relevant in the context of cancer research, where altered metabolism is a hallmark of cancer cells .

Comparison with Similar Compounds

Uniqueness of EGR240: EGR240 is unique due to its specific inhibition of branched-chain amino acid aminotransferase 1 (BCAT1). This specificity makes it a valuable tool in studying the metabolic pathways involving branched-chain amino acids and their role in diseases such as cancer and rheumatoid arthritis .

Properties

Molecular Formula

C7H11NaO3

Molecular Weight

166.15 g/mol

IUPAC Name

sodium;4-methyl-5-oxohexanoate

InChI

InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

QEQCTLAIARYMND-UHFFFAOYSA-M

Canonical SMILES

CC(CCC(=O)[O-])C(=O)C.[Na+]

Origin of Product

United States

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